molecular formula C13H15FN2OS B2540927 [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol CAS No. 2415601-89-5

[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

Cat. No. B2540927
CAS RN: 2415601-89-5
M. Wt: 266.33
InChI Key: JEWKXLPBYTYBSC-UHFFFAOYSA-N
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Description

“[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol” is a fluorinated heterocycle compound . It contains a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .


Synthesis Analysis

The synthesis of “[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol” involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol” was confirmed by 1H and 13C NMR and mass spectra . The compound has a molecular formula of C7H5FN2S , an average mass of 168.191 Da, and a mono-isotopic mass of 168.015747 Da .


Chemical Reactions Analysis

The chemical reactions involving “[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol” are complex and involve multiple steps. For example, one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol” include a boiling point of 799.1±60.0 °C , a density of 1.40±0.1 g/cm3 , and insolubility in water .

Future Directions

The future directions of “[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol” research could involve the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2OS/c14-10-3-4-11-12(6-10)18-13(15-11)16-5-1-2-9(7-16)8-17/h3-4,6,9,17H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWKXLPBYTYBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

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